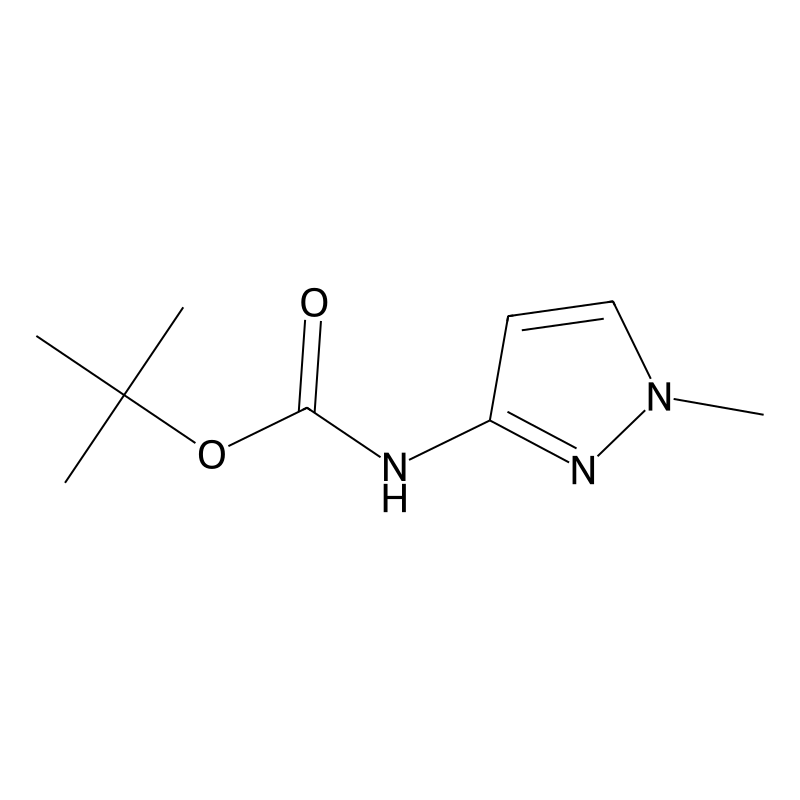

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate, also known as 1-(tert-butoxycarbonyl)-3-methyl-1H-pyrazole, can be synthesized through various methods, including:

- Reaction of 3-methyl-1H-pyrazole with di-tert-butyl dicarbonate: This is a common method for introducing a tert-butyl (Boc) protecting group to the N3 position of the pyrazole ring. [Source: BLD Pharm, Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, ]

Applications:

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules. Here are some specific examples:

- Synthesis of substituted pyrazoles: The Boc group can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyrazole ring. This intermediate can be used to access various substituted pyrazoles with potential applications in medicinal chemistry and material science. [Source: Ambeed, tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, ]

- Building block for heterocycles: The pyrazole core present in tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate can be used as a building block for the synthesis of more complex heterocycles, such as fused heterocycles and macrocycles. These heterocycles can exhibit diverse biological activities and find applications in drug discovery. [Source: Sigma-Aldrich, Tert-butyl-amino-1h-pyrazole-1-yl-methylene carbamate, ]

Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is an organic compound with the molecular formula . It is classified under carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group attached to a pyrazole ring, specifically at the 3-position, making it a unique derivative of pyrazole. The structure contributes to its distinct chemical and physical properties, which are of interest in various fields, including medicinal chemistry and materials science.

There is no current information available on the specific mechanism of action of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate. However, pyrazole derivatives can exhibit various biological activities depending on the substituents on the ring. Some pyrazoles have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties [].

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride.

- Substitution: The compound can undergo nucleophilic substitution, where the tert-butyl group may be replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide with a catalyst.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines.

Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. The compound's ability to interact with various enzymes and receptors indicates its potential as a bioactive agent in pharmaceutical applications.

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate. This reaction is generally conducted under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

For industrial-scale production, methods are optimized for higher yields and purity. Techniques may include continuous flow reactors and automated purification systems, ensuring rigorous quality control.

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate has several applications across different fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules.

- Biology: Explored for its potential as a bioactive compound.

- Medicine: Investigated as an intermediate in pharmaceutical drug synthesis.

- Industry: Utilized in developing new materials, including polymers and coatings.

Research indicates that compounds similar to tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate can influence various biochemical pathways. Its structure suggests potential interactions with cellular targets, leading to changes in their function. Factors such as temperature, pH, and the presence of other compounds may affect its activity and efficacy.

Several compounds share structural similarities with tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate | 0.71 |

| Tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate | 0.71 |

| Tert-butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamate | 0.70 |

| Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 0.71 |

| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 0.70 |

Uniqueness

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. This distinct arrangement imparts unique chemical and physical properties that make it particularly valuable for applications where other similar compounds may not be effective .